(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
This compound is a synthetic benzo[d]thiazole derivative characterized by a Z-configuration imino group, a 4-fluoro substituent on the benzothiazole ring, and a morpholinosulfonyl benzoyl moiety. The methyl ester at the acetoxy position contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
methyl 2-[4-fluoro-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O6S2/c1-30-18(26)13-25-19-16(22)3-2-4-17(19)32-21(25)23-20(27)14-5-7-15(8-6-14)33(28,29)24-9-11-31-12-10-24/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPKRQYTIOLNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d]thiazole Core : Utilizing appropriate reagents to construct the benzo[d]thiazole framework.
- Introduction of the Morpholinosulfonyl Group : This step modifies the compound to enhance its biological activity.
- Fluorination : The introduction of fluorine at specific positions to improve pharmacokinetic properties.
- Acetate Formation : The final step involves converting the intermediate into the acetate form for enhanced solubility and bioavailability.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with morpholine and sulfonamide groups have been shown to possess potent activity against various bacterial strains, including resistant strains.
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth. For example, compounds targeting EGFR pathways have shown promising results in vitro.
The proposed mechanisms of action for this compound include:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit translation elongation factors in pathogens like Plasmodium falciparum, suggesting a potential mechanism for antimalarial activity.
- Targeting Specific Enzymes : The morpholino group may enhance binding affinity to specific enzymes involved in disease pathways.
Case Studies
- Antimalarial Activity : A study on quinoline derivatives indicated that modifications similar to those in this compound led to compounds with low nanomolar potency against Plasmodium falciparum .
- Anticancer Efficacy : Another investigation highlighted that morpholine-containing compounds demonstrated significant cytotoxicity against HepG2 liver carcinoma cells, with IC50 values indicating strong potential for therapeutic use .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Modified Benzoyl Substituents
The morpholinosulfonyl group distinguishes this compound from analogues with alternative benzoyl substituents. Key comparisons include:
Key Observations :
- The morpholinosulfonyl group likely improves aqueous solubility compared to nitro or phenylsulfonyl groups, critical for drug delivery .
- Nitro-substituted analogues may exhibit higher reactivity but lower metabolic stability due to redox-sensitive nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
